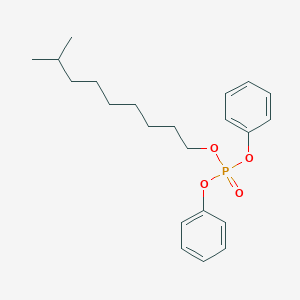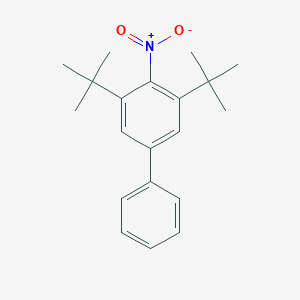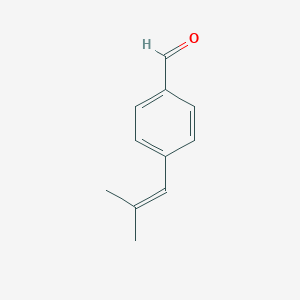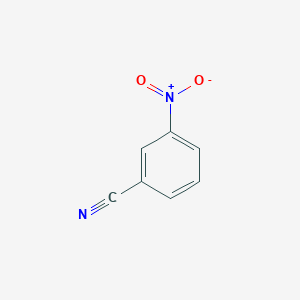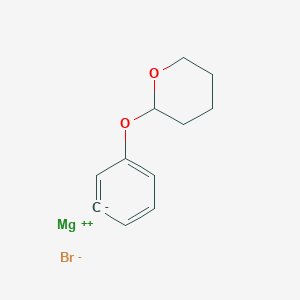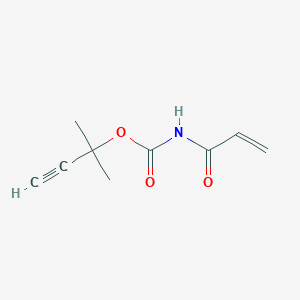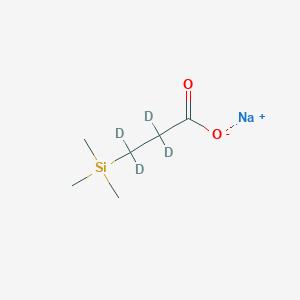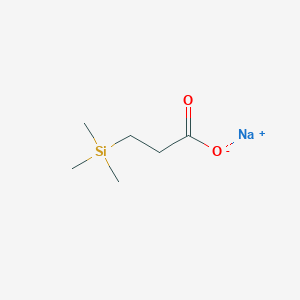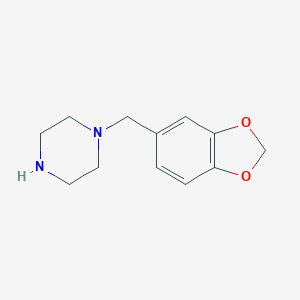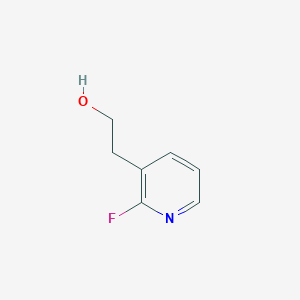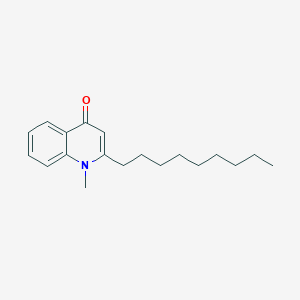![molecular formula C6H16NO14P3 B119033 [(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 153212-81-8](/img/structure/B119033.png)
[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate, commonly known as ADP-ribose, is a molecule involved in various biological processes. It plays a crucial role in the regulation of cellular metabolism, energy production, and DNA repair.
Mécanisme D'action
ADP-ribose exerts its biological effects by binding to specific proteins, such as PARP (poly(ADP-ribose) polymerase) and TRPM2 (transient receptor potential melastatin 2) channels. PARP is involved in DNA repair and chromatin remodeling, while TRPM2 channels are involved in calcium signaling and oxidative stress response. ADP-ribose binding to these proteins can modulate their activity and affect downstream cellular processes.
Effets Biochimiques Et Physiologiques
ADP-ribose has been shown to regulate several cellular processes, including DNA repair, chromatin remodeling, transcriptional regulation, and cell signaling. It also plays a role in cellular metabolism and energy production by regulating the activity of enzymes involved in glycolysis and oxidative phosphorylation. In addition, ADP-ribose has been implicated in the regulation of calcium signaling and oxidative stress response.
Avantages Et Limitations Des Expériences En Laboratoire
ADP-ribose is a valuable tool for studying various biological processes in the laboratory. Its ability to bind to specific proteins and modulate their activity allows researchers to investigate the role of these proteins in cellular processes. However, ADP-ribose can be challenging to work with due to its instability and susceptibility to degradation by enzymes. Its use in experiments may also be limited by its cost and availability.
Orientations Futures
There are several future directions for research on ADP-ribose. One direction is to investigate the role of ADP-ribose in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to explore the use of ADP-ribose as a therapeutic target for these diseases. Additionally, researchers can investigate the development of new methods for synthesizing and stabilizing ADP-ribose for laboratory use.
Méthodes De Synthèse
ADP-ribose can be synthesized by the enzymatic cleavage of NAD+ (nicotinamide adenine dinucleotide) by ADP-ribosyltransferases. This process involves the transfer of the ADP-ribose moiety from NAD+ to a target protein, resulting in the formation of ADP-ribosylated protein. The reverse reaction, which involves the removal of ADP-ribose from the protein, is catalyzed by ADP-ribosylhydrolases.
Applications De Recherche Scientifique
ADP-ribose has been extensively studied in various biological systems, including bacteria, yeast, plants, and animals. It has been implicated in several cellular processes, such as DNA repair, chromatin remodeling, transcriptional regulation, and cell signaling. ADP-ribose has also been shown to play a role in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
Numéro CAS |
153212-81-8 |
|---|---|
Nom du produit |
[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
Formule moléculaire |
C6H16NO14P3 |
Poids moléculaire |
419.11 g/mol |
Nom IUPAC |
[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16NO14P3/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12/h1-6,8-9H,7H2,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3+,4-,5-,6-/m1/s1 |
Clé InChI |
RHUZQIJSAKZPDO-UOTPTPDRSA-N |
SMILES isomérique |
[C@H]1([C@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O)N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O)N |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O)N |
Synonymes |
3-amino-3-deoxy-Ins(1,4,5)P3 3-amino-3-deoxy-myo-inositol 1,4,5-trisphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




